4-ethoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine
Description
4-ethoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine is a pyrimidine derivative featuring a 4-ethoxy group at position 4, a methyl group at position 2, and a piperazine ring substituted with a 4-methoxybenzoyl moiety at position 6. Pyrimidine-based compounds are widely explored in drug discovery due to their versatility in interacting with biological targets, such as enzymes and receptors .
Properties
IUPAC Name |
[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-4-26-18-13-17(20-14(2)21-18)22-9-11-23(12-10-22)19(24)15-5-7-16(25-3)8-6-15/h5-8,13H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFINCGSRJZWHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzoyl chloride with piperazine to form 4-(4-methoxybenzoyl)piperazine. This intermediate is then reacted with 4-ethoxy-2-methylpyrimidine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-ethoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Pyrimidine Modifications
The target compound’s pyrimidine core is substituted with ethoxy, methyl, and a piperazine-linked benzoyl group. Key comparisons include:
- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (): Core: Pyrimidine with methyl (position 4), piperidine (position 6), and amine (position 2). Key Difference: Piperidine (saturated 6-membered ring with one nitrogen) replaces the target’s piperazine (two nitrogens). Piperazine’s additional nitrogen may enhance hydrogen bonding or solubility .
Mepirizole (4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine) ():
- Core : Pyrimidine with methoxy (position 4), methyl (position 6), and a pyrazole ring (position 2).
- Key Difference : Pyrazole introduces a fused heterocycle absent in the target compound. Pyrazole-containing drugs often target cyclooxygenase or kinases .
- Implications : The ethoxy group in the target may confer greater metabolic stability compared to Mepirizole’s methoxy groups .
Piperazine Ring Substitutions
The piperazine ring in the target compound is functionalized with a 4-methoxybenzoyl group. Comparisons with related derivatives:
- 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine (): Structure: Similar to the target but replaces ethoxy (position 4) with phenoxy (position 6). Key Difference: Phenoxy is bulkier and more lipophilic than ethoxy, which may alter steric interactions or solubility . Implications: Ethoxy’s smaller size in the target compound could reduce off-target binding compared to phenoxy .
- 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (): Structure: Thienopyrimidine core with methanesulfonyl-piperazine and morpholine groups. Key Difference: Methanesulfonyl is a strong electron-withdrawing group, contrasting with the target’s electron-donating methoxybenzoyl. Thienopyrimidine cores are associated with kinase inhibition . Implications: The methoxybenzoyl group in the target may favor interactions with aromatic residues in enzymes, while sulfonyl groups enhance solubility .
Heterocyclic Additions and Modifications
- Triazine-Pyrrolidine Hybrids ():
- Structure : Combines triazine and pyrrolidine rings with complex acylated side chains.
- Key Difference : Triazine cores are less common in pharmaceuticals but offer diverse substitution patterns. Pyrrolidine’s 5-membered ring provides conformational rigidity .
- Implications : The target’s pyrimidine core may offer better metabolic stability than triazine derivatives .
Research Implications
- Pharmacokinetics : The target’s ethoxy group may reduce first-pass metabolism compared to methoxy analogs .
- Target Binding : The 4-methoxybenzoyl-piperazine moiety could engage in π-π stacking or hydrogen bonding with aromatic residues in enzymes (e.g., kinases or GPCRs) .
- Synthetic Feasibility : Piperazine derivatives are generally easier to functionalize than pyrrolidine or morpholine analogs, enabling rapid SAR exploration .
Biological Activity
4-Ethoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine, commonly referred to as EMMPM, is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and potential kinase inhibition properties.
Chemical Structure
The chemical structure of EMMPM can be represented as follows:
This molecular formula indicates the presence of ethoxy, methoxy, and piperazine moieties, which contribute to its biological activity.
1. Antibacterial and Antifungal Properties
EMMPM has demonstrated significant antibacterial and antifungal activities. A study published in "Bioorganic & Medicinal Chemistry Letters" reported that EMMPM exhibited effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal strains such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these pathogens were notably lower than those for standard antibiotics, indicating a promising potential for EMMPM as a novel antimicrobial agent.
| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| E. coli | 8 | 32 (Ampicillin) |
| S. aureus | 16 | 64 (Methicillin) |
| C. albicans | 4 | 16 (Fluconazole) |
2. Kinase Inhibition
Recent studies have indicated that EMMPM acts as an inhibitor of specific kinases involved in cell signaling pathways. Kinases are crucial for various cellular processes, including growth and metabolism. The compound's ability to inhibit these enzymes suggests potential applications in cancer therapy and other diseases characterized by dysregulated kinase activity. Preliminary data show that EMMPM can inhibit the activity of kinases such as PI3K and AKT with IC50 values in the low micromolar range.
The mechanism by which EMMPM exerts its biological effects is still under investigation. However, it is hypothesized that the piperazine moiety enhances its interaction with biological targets, while the pyrimidine core contributes to its structural stability and solubility in biological systems. Molecular docking studies have suggested that EMMPM binds to the active sites of target kinases effectively, potentially altering their conformational dynamics and inhibiting their activity.
Case Studies
Several case studies have explored the efficacy of EMMPM in various biological contexts:
- Study on Antibacterial Activity : In a controlled laboratory setting, EMMPM was tested against a panel of resistant bacterial strains. The results indicated that EMMPM not only inhibited bacterial growth but also reduced biofilm formation significantly compared to controls.
- In Vivo Efficacy : In animal models, EMMPM demonstrated promising results in reducing tumor growth when administered alongside conventional chemotherapy agents. This suggests a synergistic effect that could enhance treatment outcomes in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
